An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3,5-dimethylbenzoic Acid
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3,5-dimethylbenzoic Acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
2-Bromo-3,5-dimethylbenzoic acid (C₉H₉BrO₂) is a substituted aromatic carboxylic acid with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Despite its synthetic utility, a comprehensive and experimentally verified profile of its physical properties is conspicuously absent in the current scientific literature. A persistent ambiguity in its registered CAS number further complicates data retrieval and validation. This technical guide addresses this critical knowledge gap by providing a structured framework for the systematic characterization of 2-Bromo-3,5-dimethylbenzoic acid. While presenting the limited available (and predicted) data, the primary focus of this document is to equip researchers with the requisite theoretical understanding and detailed experimental protocols to determine its key physical and spectral properties. This guide is intended to serve as a foundational reference for any research program involving this compound, ensuring scientific integrity and fostering a deeper understanding of its chemical behavior.
Compound Identification and Data Scarcity
A significant challenge in characterizing 2-Bromo-3,5-dimethylbenzoic acid is the lack of a definitively assigned and verified CAS number. Several commercial suppliers incorrectly associate this compound with CAS number 7697-33-8, which officially belongs to nitric acid.[1][2] This discrepancy underscores the necessity for rigorous in-house characterization of any procured samples purporting to be this compound.
Table 1: Core Compound Information
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| MDL Number | MFCD24108515 | |
| Predicted XlogP | 2.9 | [3] |
| Appearance | White to off-white crystalline solid (Expected) | [1][2] |
Experimental Determination of Physical Properties
Given the absence of validated experimental data, this section provides detailed, self-validating protocols for determining the fundamental physical properties of 2-Bromo-3,5-dimethylbenzoic acid.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range (typically < 1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. The crystalline solid should be finely powdered using a mortar and pestle to ensure uniform heat transfer within the capillary tube.[4]
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[5]
-
Measurement:
-
Place the loaded capillary tube into a calibrated digital melting point apparatus.
-
For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.[5]
-
A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, starting from approximately 20°C below the estimated melting point.[5]
-
The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[5]
-
-
Validation: The determination should be repeated at least twice with fresh samples to ensure reproducibility. The reported value should be the consistent melting range.
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a crystalline solid.
Solubility Profile
The solubility of 2-Bromo-3,5-dimethylbenzoic acid is dictated by the interplay between the hydrophobic brominated dimethylphenyl group and the hydrophilic carboxylic acid moiety. It is expected to have limited solubility in water and higher solubility in common organic solvents.[1]
This protocol classifies the compound based on its solubility in a series of solvents, providing insights into its functional groups.[6][7]
-
Procedure:
-
Interpretation:
-
Solubility in water: Indicates the presence of polar functional groups that can engage in hydrogen bonding. Test the aqueous solution with litmus paper; an acidic pH would be expected for a carboxylic acid.[8]
-
Insoluble in water, soluble in 5% NaOH and 5% NaHCO₃: Strongly indicates a carboxylic acid. The formation of a water-soluble sodium salt drives the dissolution.[9]
-
Solubility in organic solvents (e.g., ethanol, acetone): Expected due to the nonpolar aromatic ring.
-
Determination of Acid Dissociation Constant (pKa)
The pKa value is a quantitative measure of the acidity of the carboxylic acid group. Potentiometric titration is the gold standard for this determination.[10]
-
Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a burette.
-
Sample Preparation:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low). A concentration of at least 10⁻⁴ M is required.[11]
-
The solution should be purged with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[10]
-
-
Titration:
-
Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[11]
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[11] This corresponds to the midpoint of the buffer region on the titration curve.
-
Diagram 2: Logic for pKa Determination via Titration
Caption: Logical flow for determining pKa using potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the molecular structure of 2-Bromo-3,5-dimethylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
-COOH Proton: A broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons: Two singlets in the aromatic region (δ 7-8 ppm). The proton at C6 (ortho to the carboxylic acid) and the proton at C4 (between the two methyl groups) will have slightly different chemical shifts due to their different electronic environments.
-
Methyl Protons (-CH₃): Two distinct singlets in the aliphatic region (δ 2.0-2.5 ppm), as the methyl groups at C3 and C5 are not chemically equivalent.
-
Carbonyl Carbon (-C=O): A signal in the downfield region (δ 170-180 ppm).
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbon attached to the bromine (C2) will be significantly shifted.
-
Methyl Carbons (-CH₃): Two signals in the aliphatic region (δ 15-25 ppm).
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
-
Acquisition:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: Typically appears in the fingerprint region, below 800 cm⁻¹.
-
Procedure: ATR-FTIR is ideal for solid samples as it requires minimal sample preparation.[14]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, a characteristic isotopic pattern will be visible, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[16] The expected m/z values would be around 228 and 230.
-
Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[16]
-
Sample Introduction: The sample, which must be volatile, can be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).[17]
-
Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17][18]
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[19][20][21]
-
Handling: Handle the powdered solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22] Avoid contact with skin and eyes.[23]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[24]
-
Spills: In case of a spill, clean up promptly using appropriate absorbent materials and dispose of the waste in accordance with local regulations.[22]
Conclusion
2-Bromo-3,5-dimethylbenzoic acid represents a molecule of synthetic interest for which fundamental physical data is lacking. This guide provides a comprehensive roadmap for researchers to systematically and rigorously characterize its physical and spectral properties. By adhering to the detailed experimental protocols outlined herein, scientists can generate the necessary validated data to facilitate the compound's effective and safe use in drug discovery and other areas of chemical research. The principles of experimental design and data validation discussed are universally applicable and serve as a cornerstone of sound scientific practice.
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